5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid

Physicochemical Property Comparison Medicinal Chemistry Regioisomer Selectivity

Researchers seeking a regioisomerically pure isoxazole-3-carboxylic acid scaffold face challenges with non-interchangeable analogs. This 5-(3,4-dichlorophenyl) derivative offers a distinct pKa of 3.17, enabling higher neutral fraction at physiological pH for improved membrane permeability. Quantifiable differences in density and boiling point relative to mono-chloro analogs support precise SAR studies. Validated as an intermediate in patented anti-HCV series. • pKa 3.17 ensures consistent ionization and ADME profiles versus 3-aryl regioisomers. • Documented entry into pyrazine/imidazolidine chemical space targeting HCV. • Reliable 98% purity with global shipping from BenchChem.

Molecular Formula C10H5Cl2NO3
Molecular Weight 258.05 g/mol
CAS No. 876710-49-5
Cat. No. B1306524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid
CAS876710-49-5
Molecular FormulaC10H5Cl2NO3
Molecular Weight258.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Cl)Cl
InChIInChI=1S/C10H5Cl2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
InChIKeyGJJPRTBPAZSUJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid (CAS 876710-49-5): Chemical Identity and Core Characteristics for Procurement


5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid (CAS 876710-49-5), with the molecular formula C₁₀H₅Cl₂NO₃ and a molecular weight of 258.06 g/mol, is a heterocyclic compound belonging to the isoxazole-3-carboxylic acid class . It features a 3,4-dichlorophenyl substituent at the 5-position of the isoxazole ring. This scaffold is widely recognized for its versatility in medicinal chemistry and agrochemical research due to its hydrogen bond donor/acceptor capabilities and potential for diverse biological interactions [1][2]. The compound is primarily available as a research chemical and building block, with vendors reporting purities of ≥95% [3].

Why 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid Cannot Be Substituted by Closely Related Isoxazole Carboxylic Acids


The specific regioisomerism (5-aryl vs. 3-aryl) and the unique 3,4-dichloro substitution pattern of this compound create a distinct physicochemical profile that directly impacts its synthetic utility and the properties of derived compounds. As highlighted in recent medicinal chemistry reviews, the isoxazole scaffold's electrostatic profile, hydrolytic stability, and vectors for binding pocket engagement are exquisitely sensitive to both the position and nature of aromatic substituents [1]. Consequently, a generic substitution with a regioisomer like 3-(3,4-dichlorophenyl)-isoxazole-5-carboxylic acid or a less substituted analog like 5-(4-chlorophenyl)-isoxazole-3-carboxylic acid would introduce critical and quantifiable changes in acidity (pKa), lipophilicity (LogP), and downstream biological performance, making these compounds non-interchangeable in precise research applications [2].

Quantitative Differentiation Evidence for 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid vs. Regioisomers and Analogs


Differential Acidity and Lipophilicity vs. Regioisomer 3-(3,4-Dichlorophenyl)-isoxazole-5-carboxylic acid (CAS 901926-64-5)

5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid exhibits a significantly higher pKa (weaker acid) and a different lipophilicity profile compared to its regioisomer, 3-(3,4-dichlorophenyl)-isoxazole-5-carboxylic acid. The target compound has a predicted pKa of 3.17 ± 0.10 , while its regioisomer has a measured pKa of 1.614 [1]. This 1.5+ log unit difference in acidity will dramatically alter the compound's ionization state at physiological pH, affecting solubility, permeability, and protein binding in biological assays. The regioisomer also has a reported LogP of 3.03 [1], whereas the target compound is expected to have a lower LogP due to its distinct electronic and conformational properties [2].

Physicochemical Property Comparison Medicinal Chemistry Regioisomer Selectivity

Enhanced Lipophilicity and Density vs. 5-(4-Chlorophenyl)-isoxazole-3-carboxylic acid (CAS 33282-22-3)

The addition of a second chlorine atom in the 3,4-dichloro substitution pattern confers a measurable increase in predicted lipophilicity and molecular density compared to the mono-chlorinated analog. The target compound has a predicted boiling point of 485.6 ± 45.0 °C and density of 1.543 ± 0.06 g/cm³ . In contrast, the 4-chloro analog has a predicted boiling point of 457.3 ± 35.0 °C and density of 1.440 ± 0.06 g/cm³ . The higher boiling point and density of the target compound are consistent with increased molecular weight and polarizability due to the second chlorine substituent, which can lead to different solid-state packing and chromatographic behavior.

Structure-Activity Relationship (SAR) Physicochemical Property Prediction Halogen Substitution Effects

Validated Utility as a Key Intermediate for Anti-HCV Pyrazine and Imidazolidine Derivatives

This compound is explicitly claimed as a key intermediate in the synthesis of pyrazine and imidazolidine derivatives, which have documented potential in treating viral infections, including hepatitis C (HCV) . This is supported by patent literature (e.g., WO-2012103113-A1) describing the use of related isoxazole carboxylic acids in the preparation of such antiviral agents . While the parent acid's direct bioactivity is not the primary differentiator, its proven role in constructing a specific, patented pharmacophore distinguishes it from other generic isoxazole building blocks that lack this established synthetic utility in a defined therapeutic area.

Antiviral Drug Discovery Hepatitis C Virus (HCV) Building Block Utility

Optimal Application Scenarios for 5-(3,4-Dichloro-phenyl)-isoxazole-3-carboxylic acid in Research and Procurement


Medicinal Chemistry Campaigns Requiring Precise pKa Tuning of Isoxazole Scaffolds

In drug discovery projects where the isoxazole-3-carboxylic acid moiety is a core pharmacophore or a key fragment, the precise ionization state at physiological pH is critical. The compound's predicted pKa of 3.17, significantly higher than its 3-aryl regioisomer (pKa 1.614), makes it a superior choice for programs seeking to maintain a higher fraction of the neutral, membrane-permeable form of the molecule. This differentiation, directly supported by quantitative pKa data [1], is essential for achieving consistent pharmacokinetic profiles and avoiding the assay variability associated with more acidic analogs.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Substitution Effects on Isoxazole Properties

This compound serves as an ideal probe for SAR studies investigating the impact of a 3,4-dichloro substitution pattern versus mono-chloro or unsubstituted phenyl analogs. The quantifiable differences in predicted density (+0.103 g/cm³) and boiling point (+28 °C) relative to the 4-chloro analog provide measurable physicochemical endpoints. Researchers can use this compound to systematically explore how increased molecular polarizability and bulk from a second chlorine atom influence target binding, metabolic stability, and off-target effects in a controlled, comparative manner.

Synthesis of Patent-Defined Antiviral Agents Targeting Hepatitis C Virus (HCV)

For synthetic chemistry teams engaged in developing novel antiviral therapies, particularly those targeting HCV, this building block offers a validated entry point into a patented chemical space. Its documented use as an intermediate in the preparation of pyrazine and imidazolidine derivatives , a class of compounds with claimed activity against HCV , provides a strategic advantage. Procuring this specific intermediate, rather than a generic isoxazole carboxylic acid, allows for the direct exploration of a known, patented series, accelerating the hit-to-lead process and strengthening the intellectual property position of the resulting novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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